molecular formula C12H16N2O B2570956 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one CAS No. 2180068-05-5

2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B2570956
CAS No.: 2180068-05-5
M. Wt: 204.273
InChI Key: JNGIQBKGSQRVOE-UHFFFAOYSA-N
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Description

2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.273. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one and its derivatives have been studied for their synthesis and chemical reactions. For instance, Abe et al. (1990) explored the synthesis and reactions of 2-(2-Aminoanilino)cyclohepta[b]pyrroles, which led to the formation of novel heterocyclic systems like cyclohepta[1′,2′: 4,5]pyrrolo[1,2-a]benzimidazole and cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine (Abe et al., 1990).

Exploratory Heterocyclic Libraries

  • Thorimbert et al. (2018) included this compound in the virtual exploratory heterocyclic library 'VEHICLe', highlighting its potential medicinal interest and role in expanding chemical diversity (Thorimbert et al., 2018).

Design and Synthesis Studies

  • Menges et al. (2013) conducted design and synthesis studies on pyrrolotriazepine derivatives, examining the formation of related compounds like 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one and exploring their synthesis pathways (Menges et al., 2013).

Photochemical Reactions

  • Research by Nishio et al. (1991) investigated the photochemical behaviors of related pyrazinone derivatives, offering insights into their potential applications in material science and photodynamic processes (Nishio et al., 1991).

Synthesis of Novel Heterocyclic Systems

  • Mokrov et al. (2011) studied the synthesis of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones, contributing to the development of new heterocyclic compounds with potential biological activities (Mokrov et al., 2011).

Biomedical Research

  • Richter et al. (2006) synthesized hexahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent 5-HT(2C) receptor agonists, indicating the pharmaceutical applications of these compounds (Richter et al., 2006).

Properties

IUPAC Name

2,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),7-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-11-8-9-4-2-1-3-5-10(9)14(11)7-6-13-12/h8H,1-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGIQBKGSQRVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N3CCNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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